![molecular formula C18H11Cl2N5O2 B2733994 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919842-18-5](/img/structure/B2733994.png)
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been explored for their antitubercular properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also features chlorophenyl and benzamide substituents .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, related compounds such as pinacol boronic esters have been studied for their reactivity . Protodeboronation, a reaction involving the removal of a boron group, is one such reaction .科学的研究の応用
Synthesis and Derivative Formation
The chemical compound is structurally related to pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their diverse biological activities and chemical properties. Scientific research has focused on the synthesis and evaluation of novel derivatives for their potential applications in medicinal chemistry and material science.
Novel Synthesis Routes : Research has explored facile methods for synthesizing heterocycles, including derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the importance of these compounds in developing new therapeutic agents and functional materials. These studies demonstrate innovative approaches to constructing complex molecules with potential biological and chemical applications (Vasylyev et al., 1999).
Anticancer and Anti-inflammatory Potential : Synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown significant anticancer and anti-inflammatory properties. These studies underscore the therapeutic potential of such compounds in treating various diseases. The development of these derivatives involves novel synthetic strategies and biological assays to identify promising candidates for further development (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities : Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized for evaluating their antimicrobial and antitumor activities. These compounds exhibit a wide range of biological activities, making them valuable in the search for new therapeutic agents. The structural modification of pyrazolopyrimidines to enhance their biological activity is a key area of research (El-Agrody et al., 2001).
Anti-Influenza Virus Activity : Benzamide-based derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their anti-avian influenza virus activity. This research highlights the potential of pyrazolopyrimidine derivatives in developing antiviral agents, especially against strains of the influenza virus. The synthesis of these compounds involves novel routes, demonstrating the versatility of pyrazolopyrimidine chemistry (Hebishy et al., 2020).
将来の方向性
The development of new compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, such as the compound , is an active area of research, particularly in the context of developing new antitubercular agents . Future work could involve further exploration of the structure-activity relationships of these compounds, as well as in-depth studies of their mechanisms of action .
特性
IUPAC Name |
2-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-11-4-3-5-12(8-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-6-1-2-7-15(13)20/h1-10H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJSJURWVEWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

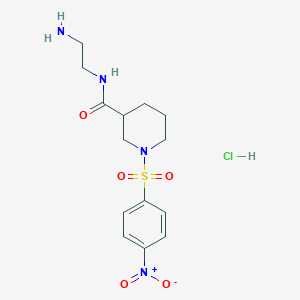
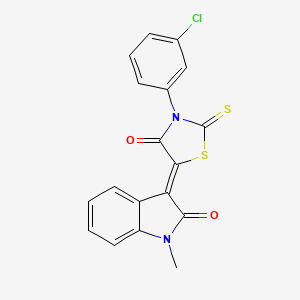
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
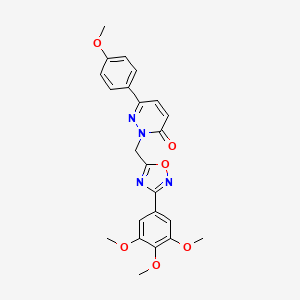
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)
![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)
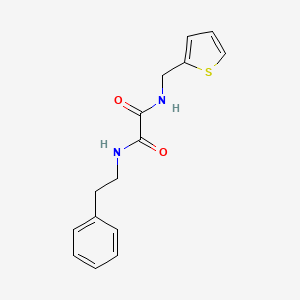
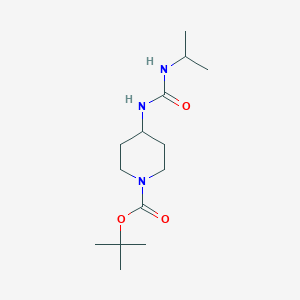
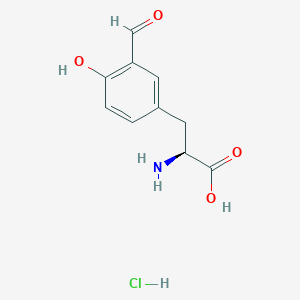
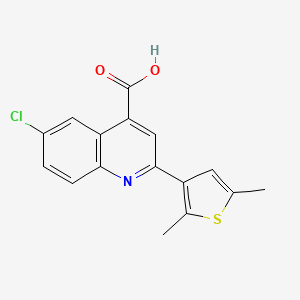
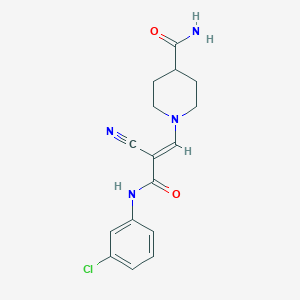
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
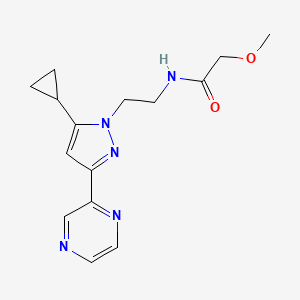
![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)